![molecular formula C19H27NaO5S B12506164 sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate](/img/structure/B12506164.png)

sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es el éster sulfato C3β de prasterone (dehidroepiandrosterona) y se sabe que actúa como una prohormona de dehidroepiandrosterona y por extensión de andrógenos y estrógenos . El sulfato de prasterone sódico se usa médicamente como la sal sódica por inyección y se conoce con el nombre de sulfato de prasterone sódico . Se comercializa y utiliza en varios países por sus propiedades terapéuticas, particularmente en el tratamiento de la maduración y dilatación cervical insuficiente durante el parto .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del sulfato de prasterone sódico implica la sulfatación de la prasterone. Este proceso generalmente incluye la reacción de prasterone con un complejo de trióxido de azufre-piridina o ácido clorosulfónico en un solvente apropiado como piridina o dimetilformamida. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del éster sulfato .

Métodos de producción industrial: La producción industrial del sulfato de prasterone sódico a menudo implica el uso de polietilenglicol como el material esquelético principal para la preparación de tabletas de liberación lenta. Este método es adecuado para la compresión directa en polvo, lo que hace que el proceso sea simple, conveniente y rentable . Además, se pueden preparar cápsulas de liberación sostenida para lograr una liberación prolongada y una biodisponibilidad mejorada .

Análisis De Reacciones Químicas

Tipos de reacciones: El sulfato de prasterone sódico experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar dehidroepiandrosterona.

Reducción: Las reacciones de reducción pueden convertirlo nuevamente en prasterone.

Sustitución: Los grupos sulfato se pueden sustituir por otros grupos funcionales bajo condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Los reactivos como hidróxido de sodio o ácido clorhídrico pueden facilitar las reacciones de sustitución.

Productos principales:

Oxidación: Dehidroepiandrosterona.

Reducción: Prasterone.

Sustitución: Varios derivados dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

El sulfato de prasterone sódico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de varios esteroides y derivados de esteroides.

Biología: Se estudia por su papel en los procesos celulares y la regulación hormonal.

Industria: Se utiliza en la formulación de productos farmacéuticos, particularmente en tabletas y cápsulas de liberación lenta

Mecanismo De Acción

El sulfato de prasterone sódico actúa como una prohormona, convirtiéndose en andrógenos y estrógenos activos en el cuerpo. Se secreta principalmente junto con el cortisol bajo el control de la hormona adrenocorticotrópica y la prolactina . El compuesto está asociado con niveles favorables de factores de riesgo de enfermedades cardiovasculares, como lípidos y presión arterial, que son componentes del síndrome metabólico . También juega un papel en la respuesta inmune y al estrés .

Compuestos similares:

- Sulfato de dehidroepiandrosterona

- Monosulfato de dehidroepiandrosterona

- Sulfato de dehidroisoandrosterona

- Sulfato de prasterone

Singularidad: El sulfato de prasterone sódico es único debido a sus aplicaciones terapéuticas específicas, particularmente en el tratamiento de la maduración y dilatación cervical insuficiente durante el parto . Su capacidad para actuar como una prohormona y su participación en varios procesos fisiológicos lo hacen distinto de otros compuestos similares .

Comparación Con Compuestos Similares

- Dehydroepiandrosterone sulfate

- Dehydroepiandrosterone monosulfate

- Dehydroisoandrosterone sulfate

- Prasterone sulfate

Uniqueness: Sodium prasterone sulfate is unique due to its specific therapeutic applications, particularly in the treatment of insufficient cervical ripening and dilation during childbirth . Its ability to act as a prohormone and its involvement in various physiological processes make it distinct from other similar compounds .

Propiedades

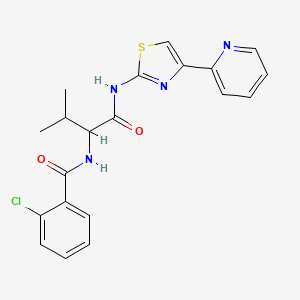

IUPAC Name |

sodium;(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJWACFSUSFUOG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NaO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-4-(benzylcarbamoyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506086.png)

![Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B12506107.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506114.png)

![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12506138.png)

![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)

![4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)